Imetelstat

Description

Properties

IUPAC Name |

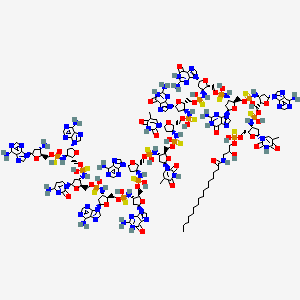

N-[3-[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2-hydroxypropyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C148H211N68O53P13S13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-97(218)160-34-69(217)38-255-282(242,295)256-51-95-74(25-102(261-95)207-37-68(4)136(221)191-148(207)229)195-274(234,287)249-45-89-78(29-106(264-89)212-61-175-115-124(155)165-56-170-129(115)212)199-277(237,290)252-48-92-81(32-109(267-92)215-64-178-118-132(215)183-143(158)187-139(118)224)202-280(240,293)254-50-94-82(33-110(269-94)216-65-179-119-133(216)184-144(159)188-140(119)225)203-281(241,294)253-49-93-79(30-107(268-93)213-62-176-116-130(213)181-141(156)185-137(116)222)200-278(238,291)246-42-86-72(23-100(260-86)205-35-66(2)134(219)189-146(205)227)193-272(232,285)245-41-85-73(24-101(259-85)206-36-67(3)135(220)190-147(206)228)194-273(233,286)248-44-88-77(28-105(263-88)211-60-174-114-123(154)164-55-169-128(114)211)198-276(236,289)251-47-91-80(31-108(266-91)214-63-177-117-131(214)182-142(157)186-138(117)223)201-279(239,292)250-46-90-76(27-104(265-90)210-59-173-113-122(153)163-54-168-127(113)210)197-275(235,288)244-40-84-71(22-99(258-84)204-20-19-96(150)180-145(204)226)192-271(231,284)247-43-87-75(26-103(262-87)209-58-172-112-121(152)162-53-167-126(112)209)196-270(230,283)243-39-83-70(149)21-98(257-83)208-57-171-111-120(151)161-52-166-125(111)208/h19-20,35-37,52-65,69-95,98-110,217H,5-18,21-34,38-51,149H2,1-4H3,(H,160,218)(H,242,295)(H2,150,180,226)(H2,151,161,166)(H2,152,162,167)(H2,153,163,168)(H2,154,164,169)(H2,155,165,170)(H,189,219,227)(H,190,220,228)(H,191,221,229)(H2,192,231,284)(H2,193,232,285)(H2,194,233,286)(H2,195,234,287)(H2,196,230,283)(H2,197,235,288)(H2,198,236,289)(H2,199,237,290)(H2,200,238,291)(H2,201,239,292)(H2,202,240,293)(H2,203,241,294)(H3,156,181,185,222)(H3,157,182,186,223)(H3,158,183,187,224)(H3,159,184,188,225)/t69?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,270?,271?,272?,273?,274?,275?,276?,277?,278?,279?,280?,281?,282?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZYXEALRXBLJZ-ISQYCPACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C148H211N68O53P13S13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4610 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imetelstat in Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imetelstat, a first-in-class telomerase inhibitor, represents a targeted therapeutic strategy against hematologic malignancies driven by aberrant telomerase activity. This document provides a comprehensive overview of the core mechanism of action of this compound in hematopoietic stem cells (HSCs), with a particular focus on its effects in the context of myelodysplastic syndromes (MDS) and myelofibrosis (MF). This compound's primary mechanism involves the competitive inhibition of the RNA component of telomerase (hTR), leading to progressive telomere shortening, cell cycle arrest, and apoptosis in malignant hematopoietic stem and progenitor cells (HSPCs).[1][2] Notably, this action is selective for malignant cells, which exhibit significantly higher telomerase activity than their normal counterparts, thus sparing healthy HSCs.[1][2] Beyond its canonical role in telomere maintenance, emerging evidence suggests that this compound may also exert its anti-neoplastic effects through the modulation of key signaling pathways, such as the JAK-STAT pathway. This guide will delve into the molecular underpinnings of this compound's action, present quantitative data from key studies, provide detailed experimental protocols, and visualize complex biological processes through signaling pathway and workflow diagrams.

Core Mechanism of Action: Telomerase Inhibition

This compound is a 13-mer oligonucleotide that is complementary to the template region of the RNA component of human telomerase (hTR).[1][2] By binding with high affinity to this region, this compound acts as a direct competitive inhibitor of telomerase enzymatic activity.[1][2] In malignant hematopoietic stem cells, which are characterized by pathologically elevated telomerase activity to sustain their proliferative capacity, this inhibition has profound consequences:

-

Progressive Telomere Shortening: With each cell division, telomeres in this compound-treated malignant cells progressively shorten due to the inability of telomerase to add telomeric repeats.

-

Induction of Apoptosis: Critically short telomeres are recognized as DNA damage, triggering cellular senescence and apoptosis, leading to the elimination of the malignant clone.[3]

-

Inhibition of Proliferation and Self-Renewal: The loss of telomere maintenance ultimately curtails the uncontrolled proliferation and self-renewal capacity of malignant HSCs.[4]

This targeted approach provides a therapeutic window, as normal HSCs have lower telomerase activity and are therefore less susceptible to the effects of this compound.[1][2]

Modulation of Intracellular Signaling Pathways

While telomerase inhibition is the primary mechanism, evidence suggests that this compound's therapeutic effects may be augmented by its influence on intracellular signaling pathways critical for the survival and proliferation of malignant hematopoietic cells.

The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in hematopoiesis and is frequently dysregulated in myeloproliferative neoplasms (MPNs) through mutations in JAK2 and CALR.[5][6] Studies have indicated that this compound can modulate this pathway:

-

Downregulation of JAK2 Phosphorylation: this compound treatment has been associated with an immediate downregulation of JAK2 phosphorylation.[1][7]

-

Reduction of STAT3 Expression: A corresponding reduction in the mRNA expression of STAT3, a key downstream effector of the JAK-STAT pathway, has also been observed.[1][7]

-

Differential Sensitivity of CALR-mutant Cells: Notably, this compound appears to induce a more significant reduction in the viability of CALR-mutant cells compared to JAK2V617F-mutant cells, suggesting a potential interaction between telomerase inhibition and the specific molecular context of the malignant clone.[1][7]

TGF-β and NF-κB Signaling Pathways

The Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways are fundamental regulators of hematopoiesis, inflammation, and cell survival. Dysregulation of these pathways is implicated in the pathophysiology of various hematologic disorders.

Currently, there is a lack of direct evidence from published studies specifically investigating the effect of this compound on the TGF-β and NF-κB signaling pathways in hematopoietic stem cells. One study has suggested that the myelosuppressive effects of this compound are not mediated through the activation of Toll-like receptors (TLRs), which can be upstream activators of the NF-κB pathway. This finding suggests an absence of off-target effects via this specific mechanism. However, the broader interplay between this compound and these complex signaling networks remains an important area for future research to fully elucidate any potential telomere-independent or downstream effects of telomerase inhibition.

References

- 1. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting telomerase in myelodysplastic syndrome: this compound as a disease-modifying therapy for transfusion-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Myelosuppression in Patients Treated with the Telomerase Inhibitor this compound Is Not Mediated through Activation of Toll-Like Receptors [pubmed.ncbi.nlm.nih.gov]

- 6. Reaching for the Holy Grail in Myelofibrosis With this compound Combinations | Blood Cancers Today [bloodcancerstoday.com]

- 7. youtube.com [youtube.com]

Imetelstat: A Technical Guide to a First-in-Class Telomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Imetelstat, a first-in-class competitive inhibitor of telomerase. It details the drug's mechanism of action, the experimental protocols used to assess its activity, and a summary of key quantitative data from pivotal clinical trials.

Core Mechanism of Action: Competitive Inhibition of Telomerase

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, a process essential for the immortal phenotype of most cancer cells.[1][2] The enzyme consists of a protein catalytic component (hTERT) and a functional RNA component (hTR or hTERC) that serves as a template.[2] In most normal somatic cells, telomerase activity is minimal, leading to progressive telomere shortening with each cell division, which ultimately triggers cellular senescence or apoptosis.[1] Conversely, approximately 85-90% of human cancers reactivate telomerase to maintain telomere length, enabling uncontrolled proliferation.[3]

This compound is a 13-mer lipid-conjugated oligonucleotide with a thio-phosphoramidate backbone.[3][4] Its oligonucleotide sequence is specifically designed to be complementary to the template region of the RNA component of human telomerase (hTR).[1][3] this compound binds with high affinity to this region within the enzyme's active site, acting as a direct competitive inhibitor.[4][5] This binding physically obstructs the telomerase enzyme from adding telomeric repeats to the ends of chromosomes.[1]

The inhibition of telomerase activity by this compound leads to the progressive shortening of telomeres in malignant cells with continued cell division.[1][6] This eventually results in the induction of apoptosis and a reduction in the proliferation of malignant stem and progenitor cells.[4][7] The lipid-conjugated design enhances cell entry, while the thio-phosphoramidate backbone provides resistance to degradation by nucleases.[3]

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive, PCR-based assay used to detect and measure telomerase activity.[2][8] It is a critical tool for assessing the pharmacodynamic effect of telomerase inhibitors like this compound.[9] The assay is fundamentally a two-part process involving telomerase-mediated extension followed by PCR amplification.[10]

Detailed Methodology

The TRAP assay can be broken down into three main steps: extension, amplification, and detection.[2][11]

-

Step 1: Cell Lysis and Protein Extraction

-

Cells or tissue samples are lysed using a buffer containing a non-ionic detergent (e.g., NP-40) to release cellular contents, including the telomerase enzyme.[11]

-

The lysis buffer is designed to maintain telomerase activity.[11] The lysate is then centrifuged, and the supernatant containing the protein extract is collected.

-

-

Step 2: Telomerase Extension

-

An aliquot of the cell lysate is added to a reaction mixture containing a synthetic oligonucleotide substrate (TS primer), which is not telomeric itself but can be extended by telomerase.[2][10]

-

Also included in the mix are deoxynucleoside triphosphates (dNTPs).

-

If telomerase is active in the lysate, it recognizes the TS primer and adds multiple telomeric repeats (TTAGGG) onto its 3' end.[10]

-

This reaction is typically incubated at room temperature (22-30°C) for approximately 20-30 minutes.[9]

-

-

Step 3: PCR Amplification of Extension Products

-

The telomerase enzyme is heat-inactivated (e.g., 95°C for 5 minutes).[9]

-

A reverse primer (e.g., ACX primer), which is complementary to the telomeric repeat sequence, is added to the mixture along with Taq DNA polymerase.[2]

-

The extended TS primers are then amplified via PCR.[10] An internal standard control is often included to monitor for PCR inhibition.[2]

-

The PCR cycling typically involves denaturation, annealing, and extension steps for 24-35 cycles.[9][10]

-

-

Step 4: Detection and Quantification

-

The amplified PCR products are separated by size using polyacrylamide gel electrophoresis (PAGE).[10]

-

Active telomerase will produce a characteristic ladder of products with bands separated by six base pairs, corresponding to the length of the TTAGGG repeat.[10]

-

Detection can be achieved using various methods, including fluorescently labeled primers (non-radioactive) or real-time quantitative PCR (qPCR) for more precise quantification.[8][9]

-

Quantitative Data from Clinical Trials

This compound has been evaluated in multiple clinical trials for hematologic malignancies, primarily lower-risk myelodysplastic syndromes (LR-MDS) and myelofibrosis (MF).

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been characterized in patients with hematologic malignancies.

| Parameter | Value | Citation(s) |

| Administration | Intravenous infusion over 2 hours | [4] |

| Peak Plasma Conc. (Cmax) | 18.3 µM | [7][12] |

| AUC (0-28 days) | 114.2 h*µM | [7] |

| Volume of Distribution | ~14.1 L | [7] |

| Plasma Protein Binding | >94% | [7][12] |

| Metabolism | Expected to be by nucleases | [12] |

| Elimination Half-life | ~4.9 hours | [12] |

IMerge Phase 3 Trial: Lower-Risk Myelodysplastic Syndromes (LR-MDS)

The IMerge trial was a randomized, double-blind, placebo-controlled Phase 3 study evaluating this compound in heavily transfusion-dependent patients with non-del(5q) LR-MDS who were relapsed/refractory to erythropoiesis-stimulating agents (ESAs).[13]

Table 1: Efficacy Results from the IMerge Phase 3 Trial

| Endpoint | This compound (n=118) | Placebo (n=60) | P-value | Citation(s) |

| ≥8-Week RBC-TI Rate | 39.8% (47 patients) | 15.0% (9 patients) | <0.001 | [13][14][15] |

| ≥24-Week RBC-TI Rate | 28.0% (33 patients) | 3.3% (2 patients) | <0.001 | [15] |

| Median Duration of TI | ~1 year (51.6 weeks) | ~13 weeks | <0.001 | [13][15][16] |

| Mean Hemoglobin Rise | Significant increase over time | - | <0.001 | [13] |

RBC-TI: Red Blood Cell Transfusion Independence

Table 2: Key Grade 3-4 Treatment-Emergent Adverse Events (TEAEs) in IMerge

| Adverse Event | This compound Arm | Placebo Arm | Citation(s) |

| Neutropenia | 68% | 3.3% | [17][18] |

| Thrombocytopenia | 62% | 8.3% | [17][18] |

Note: Cytopenias were generally reversible, with over 80% resolving to Grade ≤2 within 4 weeks.[13]

IMbark and IMpactMF Trials: Myelofibrosis (MF)

This compound has been studied in patients with Intermediate-2 or High-Risk Myelofibrosis who are relapsed or refractory to Janus kinase (JAK) inhibitors.

Table 3: Efficacy and Safety Results from Myelofibrosis Trials (IMbark Phase 2)

| Endpoint | This compound 9.4 mg/kg Arm (n=59) | Citation(s) |

| Median Overall Survival (OS) | 29.9 months | [19][20][21] |

| Symptom Response Rate (≥50% TSS reduction at 24 wks) | 32% | [19][21] |

| Spleen Response Rate (≥35% SVR at 24 wks) | 10% | [19][21] |

| Most Common Grade ≥3 AEs | Thrombocytopenia, Anemia, Neutropenia | [19][20] |

TSS: Total Symptom Score; SVR: Spleen Volume Reduction

Conclusion

This compound represents a novel therapeutic approach targeting a fundamental mechanism of cancer cell immortality.[5] As a competitive inhibitor of telomerase, it binds directly to the hTR template, leading to telomere shortening and selective apoptosis of malignant cells.[1][4] Its efficacy has been demonstrated in clinical trials for hematologic malignancies, particularly in providing durable transfusion independence for patients with LR-MDS.[14] The primary toxicities are manageable hematologic events, consistent with its on-target effects on malignant progenitor cells.[13][22] The data presented herein provide a technical foundation for understanding this compound's mechanism, clinical profile, and the experimental methods used to characterize its activity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. telomer.com.tr [telomer.com.tr]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. reference.medscape.com [reference.medscape.com]

- 13. ascopubs.org [ascopubs.org]

- 14. ashpublications.org [ashpublications.org]

- 15. Phase III IMerge Trial of this compound in Lower-Risk MDS - The ASCO Post [ascopost.com]

- 16. Geron Corporation - Geron Announces Positive Top-Line Results from IMerge Phase 3 Trial of this compound in Lower Risk MDS [ir.geron.com]

- 17. This compound: A First-in-Class Telomerase Inhibitor for the Treatment of Patients With Lower-Risk Myelodysplastic Syndromes and Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase 3 Results Offer Hope for Patients With Myelodysplastic Syndromes < Yale School of Medicine [medicine.yale.edu]

- 19. ascopubs.org [ascopubs.org]

- 20. ashpublications.org [ashpublications.org]

- 21. Phase 3 Trial Advances this compound as Potential Game-Changer for JAK Inhibitor-Resistant Myelofibrosis [trial.medpath.com]

- 22. Study to Evaluate Activity of 2 Dose Levels of this compound in Participants With Intermediate-2 or High-Risk Myelofibrosis (MF) Previously Treated With Janus Kinase (JAK) Inhibitor [clin.larvol.com]

Imetelstat Telomerase Inhibition: A Technical Guide to Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Imetelstat is a first-in-class competitive inhibitor of telomerase, the enzyme essential for maintaining telomere length and enabling the replicative immortality of cancer cells.[1][2] By binding with high affinity to the RNA template component of human telomerase (hTR), this compound blocks its enzymatic activity, leading to progressive telomere shortening.[1][2][3] This action preferentially induces cell cycle arrest and apoptosis in malignant hematopoietic stem and progenitor cells, which exhibit significantly higher telomerase activity compared to their normal counterparts.[4][5][6] This document provides an in-depth overview of the core mechanism of this compound and the primary cellular pathways it affects, supported by quantitative data from key clinical trials and detailed experimental protocols. The primary pathways modulated by this compound include those governing cell survival and proliferation, notably the JAK-STAT signaling cascade, and the intrinsic apoptosis pathway.

Core Mechanism of Action: Competitive Telomerase Inhibition

This compound is a 13-mer synthetic oligonucleotide with a lipid-conjugated backbone that allows for enhanced cellular uptake.[1][2][3] Its primary mechanism involves the direct, competitive inhibition of telomerase reverse transcriptase (hTERT).

-

Binding to hTR: this compound's nucleotide sequence is designed to be complementary to the template region of the RNA component of telomerase (hTR).[2]

-

Competitive Inhibition: By occupying this template region, this compound prevents the enzyme from adding telomeric repeats (TTAGGG) to the ends of chromosomes.[1][2]

-

Telomere Attrition: In highly proliferative malignant cells, this inhibition leads to rapid telomere shortening with each cell division.[3][4]

-

Induction of Senescence and Apoptosis: Critically short telomeres are recognized as DNA damage, triggering cellular senescence or programmed cell death (apoptosis), thereby limiting the proliferative capacity of the malignant clone.[2][3][7]

This targeted action against cells with elevated telomerase activity is fundamental to this compound's selective anti-clonal activity observed in hematologic malignancies.[4][8]

Affected Cellular Signaling Pathways

This compound's primary effect on telomere maintenance initiates a cascade of downstream cellular consequences, most notably impacting the JAK-STAT pathway and inducing apoptosis.

In myeloproliferative neoplasms (MPNs) such as myelofibrosis (MF) and essential thrombocythemia (ET), the JAK-STAT pathway is often constitutively active due to mutations in genes like JAK2, CALR, or MPL. This compound has been shown to inhibit this pathway, particularly in CALR-mutated cells.[9]

The proposed mechanism involves a rapid, non-canonical effect that is independent of telomere shortening. Treatment with this compound leads to:

-

Downregulation of JAK2 Phosphorylation: A reduction in the active, phosphorylated form of JAK2.[9]

-

Reduced Downstream Signaling: Consequently, the phosphorylation and activation of downstream STAT proteins (e.g., STAT3) are diminished.[9]

-

Decreased hTERT and STAT3 Expression: this compound treatment is associated with a reduction in the mRNA expression of both hTERT and STAT3.[9]

This inhibition of a key survival and proliferation pathway contributes to the drug's efficacy in MPNs, complementing the canonical telomere-shortening mechanism.[9]

References

- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. ashpublications.org [ashpublications.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

- 9. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

Imetelstat's Targeted Effect on Malignant Progenitor Cell Proliferation: A Technical Guide

Abstract

Imetelstat is a first-in-class competitive telomerase inhibitor that has demonstrated significant therapeutic potential in hematologic malignancies.[1][2] By binding to the RNA component of telomerase, this compound inhibits the uncontrolled proliferation of malignant stem and progenitor cells, leading to their apoptosis and potential disease-modifying activity.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its selective effects on malignant progenitor cells in myelofibrosis (MF), acute myeloid leukemia (AML), and essential thrombocythemia (ET), and detailed protocols for key experimental assays used to evaluate its efficacy. The intended audience includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's preclinical and translational science.

Introduction

Hematologic malignancies such as myelofibrosis, acute myeloid leukemia, and essential thrombocythemia are clonal disorders originating from hematopoietic stem or progenitor cells.[5] A key factor in the immortality and sustained proliferation of these malignant cells is the reactivation of telomerase, an enzyme responsible for maintaining telomere length at the ends of chromosomes.[6][7] In most normal somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division and eventual cellular senescence.[7] However, in the majority of cancers, telomerase is reactivated, allowing cancer cells to bypass this natural limit on proliferation.[6]

This makes telomerase a compelling therapeutic target. This compound, a 13-mer oligonucleotide, is a potent and specific competitive inhibitor of the telomerase enzyme.[1][6] It has shown preferential activity against malignant hematopoietic progenitor cells while having minimal effects on their normal counterparts, suggesting a targeted therapeutic window.[2][6] This guide will explore the molecular mechanisms and cellular consequences of this compound treatment, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound's primary mechanism involves the direct inhibition of telomerase, which leads to a cascade of events culminating in the death of malignant progenitor cells. This action is particularly effective in cancers that rely on high telomerase activity for survival.

Telomerase Inhibition

This compound is a lipid-conjugated oligonucleotide designed to be complementary to the template region of the telomerase RNA component (TERC).[1][7] It binds with high affinity to this region, acting as a direct, competitive inhibitor of the telomerase holoenzyme's enzymatic activity.[1][6][8] This prevents the enzyme from adding telomeric repeats to the ends of chromosomes.[7]

Cellular Consequences

The inhibition of telomerase by this compound results in several downstream cellular effects:

-

Progressive Telomere Shortening: In rapidly dividing malignant cells, the inability to maintain telomere length leads to progressive shortening with each cell division.[9]

-

Induction of Apoptosis: Critically short telomeres trigger a DNA damage response, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[9][10][11] This is the primary mechanism for depleting malignant progenitor cells.

-

Selective Targeting: The therapeutic effect of this compound is selective for malignant cells due to their significantly higher telomerase activity compared to normal hematopoietic stem and progenitor cells.[2][9] While some studies demonstrate apoptosis induction may occur through mechanisms not strictly dependent on telomere shortening, the on-target inhibition of telomerase is the key initiating event.[12][13]

Signaling Pathway Modulation

Recent evidence suggests this compound may have effects beyond canonical telomere biology. In studies involving myeloproliferative neoplasm cells, this compound treatment was associated with an immediate downregulation of JAK2 phosphorylation and its downstream signaling pathways.[14] This suggests a potential dual mechanism, particularly in malignancies driven by aberrant JAK-STAT signaling.[14]

Preclinical Evidence: Efficacy in Malignant Progenitor Cells

In vitro and in vivo studies have consistently shown that this compound selectively targets malignant progenitor cells across various hematologic neoplasms while sparing their normal counterparts.[6][10]

Myelofibrosis (MF)

In MF, this compound has demonstrated a profound ability to selectively eliminate malignant stem and progenitor cells.[6][10] Treatment of CD34+ cells from MF patients with this compound led to a significant reduction in the number of malignant hematopoietic progenitor colonies.[6][10] This effect was observed irrespective of the patient's mutational status and resulted in the depletion of mutated clones, such as those carrying the JAK2V617F mutation.[6][10] Notably, these effects were sustained for at least three months after the cessation of drug treatment in xenograft models.[6][10] In contrast, this compound had minimal impact on colony formation from normal cord blood CD34+ cells.[10][15]

Table 1: Effect of this compound on JAK2V617F+ Myeloid Progenitor Colonies from MF Patients

| Parameter | Percent Reduction (Mean ± SD) | p-value | Reference |

|---|---|---|---|

| Absolute Number of Total JAK2V617F+ Colonies | 45.8% ± 22.5% | 0.08 | [6] |

| Absolute Number of Homozygous JAK2V617F+ Colonies | 53.6% ± 19.3% | < 0.05 |[6] |

Acute Myeloid Leukemia (AML)

This compound is detrimental to leukemia stem cells (LSCs), which are responsible for disease propagation and relapse.[12][16] In patient-derived xenograft (PDX) models of pediatric AML, this compound treatment significantly reduced the LSC population and prolonged survival.[12][17][18] Mechanistically, this compound forces LSCs out of their quiescent G0 state, making them more susceptible to cellular stress, and increases DNA damage.[16] This leads to a dose- and time-dependent induction of apoptosis specifically within the LSC population.[12][17][19]

Table 2: Cellular Effects of this compound on AML Leukemia Stem Cells (LSCs)

| Finding | Observation | Significance | Reference |

|---|---|---|---|

| LSC Population | Significant reduction in LSC population in PDX models vs. control | p < 0.05 | [17] |

| Cell Cycle | Marked reduction in the G0 phase of LSCs | Enforced cell cycle entry or impaired quiescence | [16] |

| DNA Damage | Significantly increased γ-H2AX staining in LSCs | p < 0.0001 | [16] |

| Apoptosis | Dose-dependent increase in apoptosis/death of LSCs | Selective killing of LSCs |[18][19] |

Essential Thrombocythemia (ET)

ET is characterized by the spontaneous, cytokine-independent growth of megakaryocytic progenitors.[20] this compound potently and selectively inhibits the formation of these spontaneous megakaryocyte colony-forming units (CFU-MEG) from ET patient cells in a dose-dependent manner.[20][21] Crucially, the same concentrations of this compound have no inhibitory effect on cytokine-stimulated CFU-MEG growth from healthy individuals, highlighting its selectivity for the malignant clone.[20][22]

Table 3: Dose-Dependent Inhibition of CFU-MEG by this compound

| This compound Conc. | % of Control CFU-MEG (ET Patients, Mean ± SEM) | % of Control CFU-MEG (Healthy Donors, Mean ± SEM) | Reference |

|---|---|---|---|

| 0.1 µM | 107% ± 8.6% | 104% ± 38% | [20] |

| 1.0 µM | 79% ± 11.8% | 109% ± 25% | [20] |

| 10.0 µM | 33% ± 9.4% | 112% ± 13% |[20] |

Key Experimental Protocols

The evaluation of this compound's effect on malignant progenitor cells relies on a set of specialized in vitro and in vivo assays.

Colony-Forming Unit (CFU) Assay

The CFU assay is a functional, in vitro method to quantify and characterize hematopoietic progenitor cells based on their ability to proliferate and differentiate into colonies in a semi-solid medium.[23]

Methodology:

-

Cell Isolation: Mononuclear cells are isolated from heparinized bone marrow or peripheral blood samples using Ficoll-Paque gradient centrifugation.[23] For enriched populations, CD34+ cells can be selected using immunomagnetic beads.[20]

-

Cell Preparation: Cells are washed and resuspended in a suitable medium like Iscove's Modified Dulbecco's Media (IMDM) with 2% FBS.[24]

-

Culture Setup: A cell suspension (typically 10x the final concentration) is added to a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines appropriate for the desired lineages.[24][25] For ET studies, spontaneous colonies are grown without exogenous cytokines.[20]

-

This compound Treatment: this compound or a mismatch oligonucleotide control is added to the treatment group cultures at desired concentrations.

-

Plating: The cell/methylcellulose mixture is vortexed, allowed to stand to let bubbles escape, and then dispensed into 35 mm non-tissue culture treated dishes (e.g., 1.1 mL per duplicate dish).[23][24]

-

Incubation: Dishes are placed in a larger petri dish with a water source to maintain humidity and incubated for 14-16 days at 37°C and 5% CO2.[23]

-

Analysis: Colonies are identified and counted using an inverted microscope based on their distinct morphology (e.g., CFU-GM, BFU-E, CFU-GEMM, CFU-MEG). For molecular analysis, individual colonies can be plucked for genotyping to determine the effect on specific mutant clones.[6][15]

Flow Cytometry for Progenitor Cell Analysis

Flow cytometry is used to identify, quantify, and characterize specific cell populations within a heterogeneous sample and to assess cellular states like apoptosis.

Methodology:

-

Cell Harvesting: Cells are harvested from in vitro cultures or from tissues (bone marrow, spleen) of PDX mice.

-

Antibody Staining: Cells are incubated with a cocktail of fluorochrome-conjugated monoclonal antibodies targeting specific cell surface markers. For example, to identify pediatric AML LSCs, antibodies against human CD45, CD34, and CD38 are used.[13][26]

-

Apoptosis Staining: To measure cell viability, cells are co-stained with Annexin V and a viability dye like Propidium Iodide (PI). Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[13][26]

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: Software is used to "gate" on specific populations based on their marker expression. For instance, LSCs are identified as being CD34 positive and CD38 low/negative within the human CD45 positive population.[13][26] The percentage and absolute number of these cells, as well as the proportion undergoing apoptosis, can then be quantified.

Patient-Derived Xenograft (PDX) Models

PDX models involve implanting human tumor cells into immunodeficient mice, providing a powerful in vivo platform to assess therapeutic efficacy in a system that more closely recapitulates human disease.

Methodology:

-

Host Mice: Severely immunodeficient mice (e.g., NSG mice) are used as hosts to prevent rejection of the human cells.[6][10]

-

Cell Transplantation: Primary malignant cells from patients (e.g., splenic CD34+ cells from MF patients or AML blasts) are injected into the mice, typically intravenously.[10][26]

-

Engraftment Confirmation: After a period of several weeks, engraftment of human cells is confirmed by testing peripheral blood for the presence of human hematopoietic markers (e.g., hCD45) via flow cytometry.[16]

-

Treatment: Once engraftment is established, mice are randomized into treatment arms and administered this compound (e.g., 15 mg/kg, intraperitoneally, 3 times per week) or a control.[6][10]

-

Monitoring and Endpoint Analysis: The burden of malignant cells in peripheral blood, bone marrow, and spleen is monitored throughout the study by flow cytometry.[16] Overall survival is a key endpoint.[17] At the end of the study, tissues are harvested for detailed analysis of malignant progenitor cell populations. Secondary transplantation of cells from treated mice into new recipient mice can be performed to assess the effect on the self-renewal capacity of cancer stem cells.[17][18]

Summary and Future Directions

This compound represents a targeted therapeutic strategy that leverages the dependency of malignant progenitor cells on telomerase for their survival and proliferation. Preclinical data across multiple hematologic malignancies robustly demonstrate its ability to selectively induce apoptosis in malignant clones while sparing normal hematopoietic cells.[10][12][20] The capacity of this compound to deplete the disease-initiating stem cell compartment, as shown in AML and MF models, provides a strong rationale for its potential to deliver deep and durable clinical responses.[6][10][17]

Future research will likely focus on identifying patient populations who will benefit most from this compound monotherapy, potentially through biomarker discovery related to telomerase activity or telomere length.[14] Furthermore, the unique mechanism of action of this compound makes it an attractive candidate for combination therapies. Combining this compound with other agents, such as JAK inhibitors in MF or standard chemotherapy in AML, may lead to synergistic anti-tumor effects and provide new avenues to overcome drug resistance and prevent relapse.[16][27]

References

- 1. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geron Announces Publication in The Lancet of Results from the IMerge Phase 3 Clinical Trial Evaluating this compound in Lower Risk MDS - BioSpace [biospace.com]

- 4. Geron Corporation - Geron Announces Positive Top-Line Results from IMerge Phase 3 Trial of this compound in Lower Risk MDS [ir.geron.com]

- 5. s201.q4cdn.com [s201.q4cdn.com]

- 6. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. ashpublications.org [ashpublications.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s201.q4cdn.com [s201.q4cdn.com]

- 12. This compound Induces Leukemia Stem Cell Death in Pediatric Acute Myeloid Leukemia Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. ashpublications.org [ashpublications.org]

- 17. ashpublications.org [ashpublications.org]

- 18. This compound Induces Leukemia Stem Cell Death in Pediatric Acute Myeloid Leukemia Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound inhibits growth of megakaryocyte colony-forming units from patients with essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. This compound inhibits growth of megakaryocyte colony-forming units from patients with essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]

- 24. youtube.com [youtube.com]

- 25. stemcell.com [stemcell.com]

- 26. geron.com [geron.com]

- 27. ashpublications.org [ashpublications.org]

The Dual Impact of Imetelstat: A Technical Exploration of Cellular Senescence and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Imetelstat, a first-in-class telomerase inhibitor, has emerged as a promising therapeutic agent in the landscape of oncology, particularly for hematologic malignancies.[1][2][3] Its unique mechanism of action, targeting the fundamental process of cellular immortalization, triggers two critical anti-proliferative pathways: cellular senescence and apoptosis.[2][4][5] This in-depth technical guide dissects the molecular underpinnings of this compound's impact on these cellular fates, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Core Mechanism of Action: Telomerase Inhibition

This compound is a lipid-conjugated 13-mer oligonucleotide that acts as a competitive inhibitor of telomerase.[1][2] It specifically binds to the RNA template component of human telomerase (hTR), preventing the enzyme from adding telomeric repeats to the ends of chromosomes.[4][5] In normal somatic cells, telomerase activity is minimal, leading to progressive telomere shortening with each cell division, ultimately resulting in replicative senescence or apoptosis.[2][4] Conversely, approximately 90% of cancer cells exhibit reactivated telomerase, which maintains telomere length and enables their characteristic limitless replicative potential.[6] By inhibiting telomerase, this compound effectively reinstates the natural process of telomere erosion in malignant cells, leading to their eventual demise.[4][5]

This compound-Induced Cellular Senescence

Prolonged treatment with this compound leads to progressive telomere shortening, which, upon reaching a critical length, activates a DNA damage response (DDR) and triggers cellular senescence.[7][8] This state of irreversible growth arrest is a potent tumor-suppressive mechanism.

Signaling Pathways in this compound-Induced Senescence

The induction of senescence by this compound-mediated telomere shortening primarily involves the activation of the p53/p21 and p16/Rb tumor suppressor pathways.

References

- 1. This compound: A First-in-Class Telomerase Inhibitor for the Treatment of Patients With Lower-Risk Myelodysplastic Syndromes and Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound (a telomerase antagonist) exerts off-target effects on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijahst.org [ijahst.org]

Understanding the In Vitro Pharmacodynamics of Imetelstat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of Imetelstat, a first-in-class telomerase inhibitor. This compound is a 13-mer oligonucleotide that competitively inhibits the enzymatic activity of human telomerase by binding with high affinity to its RNA component.[1][2][3] This document details its mechanism of action, its effects on cancer cell lines, and the experimental protocols used to elucidate these properties, offering a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: Telomerase Inhibition

This compound is a lipid-conjugated, 13-base oligonucleotide with a thio-phosphoramidate backbone, designed to be complementary to the template region of the RNA component of human telomerase (hTR).[4][5][6] By binding to this template region, this compound acts as a direct, competitive inhibitor, preventing telomerase from adding telomeric repeats to the ends of chromosomes.[2][3][4][7][8] This inhibition of telomerase activity leads to progressive telomere shortening with each cell division, ultimately resulting in cell cycle arrest, senescence, or apoptosis in cancer cells, which rely on telomerase for their immortal phenotype.[4][7] The selectivity of this compound for malignant cells is attributed to their significantly higher telomerase activity compared to normal somatic cells.[4][7]

Caption: Competitive inhibition of telomerase by this compound.

Key Pharmacodynamic Effects of this compound In Vitro

Potent Inhibition of Telomerase Activity

The primary pharmacodynamic effect of this compound is the direct inhibition of telomerase activity. This has been consistently demonstrated across a wide range of cancer cell lines derived from both solid tumors and hematologic malignancies.[6][9] The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: this compound IC50 for Telomerase Activity Inhibition in Human Cancer Cell Lines

| Cell Line/Type | Cancer Type | IC50 for Telomerase Inhibition | Reference |

| GBM Tumor-Initiating Cells | Glioblastoma | 0.45 µM | [10] |

| CLB-GA | Neuroblastoma | 0.89 µM | [11] |

| Various Tumor Cell Lines | Multiple | Not specified, but potent | [12] |

Reduction of Cell Proliferation and Viability

As a consequence of telomerase inhibition and subsequent telomere shortening, long-term exposure to this compound leads to a reduction in cancer cell proliferation and viability.[7][9] This anti-proliferative effect is observed in numerous cancer models, including non-small cell lung cancer, breast cancer, pancreatic cancer, and various hematologic malignancies.[9][13][14]

Table 2: Anti-proliferative Activity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 for Cell Viability | Reference |

| HCC1569 | HER2+ Breast Cancer | 5 days | ~2.5 µM | [6] |

| HCC1954 | HER2+ Breast Cancer | 5 days | ~5 µM | [6] |

| CALRdel52 TF-1MPL | Myeloproliferative Neoplasm | 72 hours | Significant reduction at 1, 2, 5 µM | [15] |

Induction of Apoptosis

This compound treatment has been shown to induce apoptosis in various cancer cells.[9] This effect can be a direct result of critical telomere shortening or may occur through mechanisms independent of telomere length.[6][16] In acute myeloid leukemia (AML) cell lines, for instance, this compound enhances apoptosis, particularly when used in combination with other agents like the BCL-2 inhibitor venetoclax.[17][18] In myelofibrosis (MF) models, this compound selectively induces apoptosis in malignant CD34+ cells while having minimal effects on normal hematopoietic stem and progenitor cells.[19]

Table 3: Apoptotic Effects of this compound in Human Cancer Cells

| Cell Line/Type | Cancer Type | Treatment Conditions | Apoptotic Effect | Reference |

| MOLM-13 | Acute Myeloid Leukemia | This compound (single agent) | 22% apoptosis at 48 hours | [18] |

| MOLM-13 | Acute Myeloid Leukemia | This compound + Venetoclax | 88% apoptosis at 48 hours | [18] |

| MF CD34+ cells | Myelofibrosis | This compound (7.5 µM) | Significant increase in Annexin V+ cells | [19] |

| Pediatric AML PDX | Acute Myeloid Leukemia | This compound | Dose-dependent increase in LSC apoptosis | [16] |

Targeting Cancer Stem Cells (CSCs)

A critical aspect of this compound's activity is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for therapy resistance, relapse, and metastasis.[13] Studies in breast and pancreatic cancer cell lines have shown that this compound treatment reduces the CSC fraction and inhibits their self-renewal capacity, as measured by mammosphere formation assays.[6][13] This effect on CSCs may occur through both telomere-dependent and telomere-independent mechanisms.[6][13]

Modulation of Cellular Signaling Pathways

The inhibition of telomerase by this compound has downstream consequences on various cellular signaling pathways. These effects can contribute to the drug's overall anti-cancer activity.

-

JAK-STAT Pathway: In myeloproliferative neoplasm (MPN) cells with a CALR mutation, this compound treatment has been observed to decrease the phosphorylation of JAK2, STAT3, and STAT5, suggesting an inhibition of the JAK-STAT signaling pathway.[15]

-

DNA Damage Response: In glioblastoma models, the combination of this compound with radiation and temozolomide was shown to activate the DNA damage response pathway, leading to enhanced therapeutic efficacy.[10]

-

Apoptosis Regulation (BCL-2): Preclinical evidence suggests a disruptive interaction between hTERT (the catalytic subunit of telomerase) and the anti-apoptotic protein BCL-2.[17][18] By inhibiting telomerase, this compound may modulate this interaction, sensitizing cells to apoptosis, an effect that is synergistic with direct BCL-2 inhibitors like venetoclax.[17][18]

Caption: Key signaling pathways affected by this compound in vitro.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of this compound.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[20][21]

Caption: Workflow for the Telomeric Repeat Amplification Protocol.

Methodology:

-

Cell Lysis: Harvest control and this compound-treated cells. Prepare cell extracts by lysing approximately 100,000 cells in 100 µL of 1x CHAPS lysis buffer.[22] Keep lysates on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

Telomerase Extension Reaction: In a PCR tube, combine the cell extract (e.g., 1 µg of protein) with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and reaction buffer. Incubate at room temperature for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Add a reverse primer (ACX) and Taq DNA polymerase to the reaction mixture. Perform PCR for approximately 30-35 cycles to amplify the extended products.[20] An internal telomerase assay standard (ITAS) should be included in each reaction to control for PCR inhibition.

-

Detection: Resolve the amplified PCR products on a 10-12% non-denaturing polyacrylamide gel. Stain the gel with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Analysis: Telomerase activity is visualized as a characteristic 6-base pair ladder. The intensity of the ladder is proportional to the telomerase activity in the cell extract. Quantify the band intensities using densitometry and normalize to the ITAS.

MTT Cell Proliferation and Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[23]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.[24] Allow cells to adhere overnight.

-

Drug Treatment: Add various concentrations of this compound (and controls) to the wells. Typically, a serial dilution is performed.[25] Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[26]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[23][27]

-

Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26][27] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[23]

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control. IC50 values are calculated by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Treatment: Culture and treat cells with this compound and appropriate controls for the desired time period.

-

Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin. Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet (approximately 1-5 x 10^5 cells) in 100 µL of 1x Annexin V Binding Buffer.

-

Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The in vitro pharmacodynamics of this compound are well-characterized, demonstrating its function as a potent and specific inhibitor of telomerase. Its activity translates into significant anti-proliferative and pro-apoptotic effects across a broad range of cancer cell types, including the critical cancer stem cell population. The modulation of key signaling pathways, such as JAK-STAT, further contributes to its anti-neoplastic profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of telomerase inhibitors in preclinical research and drug development.

References

- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Characterization of the In Vitro Inhibitory Potential of the Oligonucleotide this compound on Human Cytochrome P450 Enzymes with Predictions of In Vivo Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The telomerase inhibitor this compound alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound.eu [this compound.eu]

- 10. The Telomerase Antagonist this compound Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Telomerase-targeting compounds this compound and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The telomerase inhibitor this compound depletes cancer stem cells in breast and pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Telomerase inhibitor this compound has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The telomerase inhibitor this compound differentially targets JAK2V617F versus CALR mutant myeloproliferative neoplasm cells and inhibits JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. s201.q4cdn.com [s201.q4cdn.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 24. oncotarget.com [oncotarget.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. scribd.com [scribd.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Off-Target Activities of Imetelstat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imetelstat, a first-in-class telomerase inhibitor, has demonstrated significant clinical activity in hematologic malignancies.[1][2] Its primary mechanism of action is the competitive inhibition of the RNA component of human telomerase, leading to telomere shortening and subsequent apoptosis in malignant cells.[2][3] However, a growing body of evidence indicates that this compound exerts notable off-target effects on various cellular processes, independent of its telomerase inhibitory function. These off-target activities contribute to both its therapeutic efficacy and its toxicity profile, particularly the commonly observed thrombocytopenia. This technical guide provides a comprehensive exploration of the known off-target effects of this compound, focusing on its impact on megakaryopoiesis and the cytoskeleton. We present a synthesis of the current understanding, quantitative data from key studies, detailed experimental methodologies, and visual representations of the involved pathways and workflows to facilitate further research and drug development.

Introduction

This compound (GRN163L) is a 13-mer oligonucleotide with a covalently linked lipid moiety that enhances cellular uptake.[4][5] While its on-target effect of telomerase inhibition is well-characterized, understanding its off-target activities is crucial for a complete comprehension of its biological and clinical profile.[1][2] The most prominent off-target effects observed are the modulation of megakaryopoiesis, leading to thrombocytopenia, and the disruption of the cellular cytoskeleton, which impacts cell adhesion and morphology.[6][7] This guide delves into the molecular underpinnings of these telomerase-independent actions.

Off-Target Effects on Megakaryopoiesis and Hematopoiesis

A consistent finding in clinical trials of this compound is the dose-limiting toxicity of thrombocytopenia.[5] This has been attributed to an off-target effect on the maturation of megakaryocytes (MKs), the precursors to platelets.

Delayed Maturation of Normal Megakaryocyte Precursors

Ex vivo studies using human CD34+ hematopoietic progenitor cells have demonstrated that this compound treatment delays the maturation of normal MK precursor cells.[6] This effect is characterized by an accumulation of immature MKs and a reduction in the formation of fully mature, platelet-producing MKs. This delay in maturation is considered a primary contributor to the thrombocytopenia observed in patients.[6]

Differential Effects on Malignant Megakaryopoiesis

In the context of myeloproliferative neoplasms (MPNs), this compound exhibits a more pronounced and global inhibitory effect on malignant megakaryopoiesis.[5] It not only impairs the maturation of malignant MKs but also reduces the number of colony-forming unit-megakaryocytes (CFU-MK).[5] This selective targeting of the malignant clone contributes to the therapeutic benefit seen in MPN patients.[8] Furthermore, this compound has been shown to inhibit the secretion of fibrogenic growth factors by malignant MKs, which may contribute to the reversal of bone marrow fibrosis observed in some myelofibrosis patients.[5]

Quantitative Data on Hematopoietic Effects

The following table summarizes quantitative data from studies investigating the effects of this compound on hematopoietic cells.

| Cell Type/Assay | Treatment | Effect | Reference |

| Normal Human CD34+ Cells | This compound (7.5 µM and 15 µM) | No significant inhibition of CFU-MK formation. | [5] |

| MPN Patient-derived CD34+ Cells | This compound (7.5 µM and 15 µM) | Significant inhibition of CFU-MK formation. | [5] |

| Normal Human CD34+ derived MKs | This compound (15 µM) | Increased frequency of immature CD34+/CD41+ MK precursors. | [5] |

| Myelofibrosis Patient CD34+ cells | This compound (7.5 µM) | 50.1% reduction in Lin-CD34+ cells compared to mismatch control. | [8] |

| Myelofibrosis Patient CD34+ cells | This compound (7.5 µM) | 34.6% reduction in CFU-GM compared to mismatch control. | [8] |

| Myelofibrosis Patient CD34+ cells | This compound (7.5 µM) | Increased percentage of Annexin V+ apoptotic cells (32.2% vs 11.2% for mismatch). | [8] |

Telomerase-Independent Effects on the Cytoskeleton and Cell Adhesion

Studies in non-hematopoietic cancer cells, specifically the A549 lung cancer cell line, have revealed significant off-target effects of this compound on the cytoskeleton and cell adhesion, which are independent of telomerase activity and telomere length.[4][7]

Disruption of Cytoskeletal Organization

This compound treatment leads to a loss of cell adhesion and a rounded cell morphology.[4][7] This is accompanied by a significant disruption of the cytoskeletal architecture, including alterations in the organization of actin, tubulin, and intermediate filaments.[4] Western blot analysis has shown a decrease in the expression of β-actin and αβ-tubulin.[4]

Downregulation of E-cadherin and Reduced Cell Adhesion

A key molecular event underlying the reduced cell adhesion is the decreased expression of E-cadherin, a critical component of cell-cell junctions.[4] This reduction in E-cadherin levels has been observed at both the protein and mRNA levels. The loss of E-cadherin-mediated adhesion contributes to the observed changes in cell morphology and the reduced ability of cells to attach to substrates.[4]

Impact on Cell Cycle and Invasion

These cytoskeletal and adhesion-related off-target effects are associated with a G1 phase cell cycle arrest.[7] Furthermore, this compound treatment has been shown to decrease the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in extracellular matrix degradation and tumor invasion.[7]

Quantitative Data on Cytoskeletal and Adhesion Effects

The following table summarizes quantitative data on the telomerase-independent effects of this compound.

| Cell Line | Treatment | Effect | Reference |

| A549 Lung Cancer Cells | This compound (1 µM) | Significant decrease in β-actin and αβ-tubulin protein expression after 24 hours. | [4] |

| A549 Lung Cancer Cells | This compound (1 µM) | Significant decrease in E-cadherin protein expression after 24 hours. | [4] |

| A549 Lung Cancer Cells | This compound (1 µM) | G1 phase cell cycle arrest. | [7] |

| A549 Lung Cancer Cells | This compound (1 µM) | Decreased MMP-2 expression. | [7] |

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways mediating these off-target effects are still under investigation. However, the available data points to the modulation of key regulators of the cytoskeleton and cell adhesion.

Cytoskeletal Dynamics

The observed changes in actin and tubulin expression and organization suggest an interference with the signaling pathways that control cytoskeletal dynamics. While a direct interaction of this compound with cytoskeletal proteins has not been demonstrated, it is plausible that its oligonucleotide structure or lipid moiety could interact with regulatory proteins.

TGF-β Signaling Pathway

While direct evidence is limited, the role of Transforming Growth Factor-β (TGF-β) in hematopoiesis and myelofibrosis warrants consideration.[5] TGF-β is a key regulator of hematopoietic stem cell quiescence and differentiation. In myelofibrosis, dysregulated TGF-β signaling contributes to bone marrow fibrosis. Although one study did not observe significant changes in TGF-β levels in MPN MK cultures after this compound treatment, the drug's ability to reduce the secretion of other fibrogenic factors from malignant MKs suggests a potential indirect influence on the tumor microenvironment where TGF-β is active.[5] Further investigation is needed to clarify any potential interplay between this compound and the TGF-β signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are provided below as a reference for researchers.

Ex Vivo Megakaryocyte Differentiation and Maturation Assay

This protocol is a generalized procedure based on methodologies described in the literature for studying the effects of compounds on megakaryopoiesis.

Materials:

-

Human CD34+ hematopoietic progenitor cells (from bone marrow, peripheral blood, or cord blood)

-

Serum-free expansion medium (e.g., StemSpan™ SFEM)

-

Cytokines: Stem Cell Factor (SCF), Thrombopoietin (TPO)

-

This compound and mismatch control oligonucleotide

-

Culture plates

-

Flow cytometer

-

Antibodies: anti-CD34, anti-CD41, anti-CD42b

Procedure:

-

Thaw and culture CD34+ cells in serum-free medium supplemented with SCF and TPO to promote expansion and commitment to the megakaryocyte lineage.

-

After an initial expansion phase (e.g., 7 days), treat the cells with varying concentrations of this compound or a mismatch control oligonucleotide.

-

Continue the culture for a maturation phase (e.g., another 7 days) in the presence of TPO.

-

At desired time points, harvest the cells and perform flow cytometry analysis to quantify the populations of immature (CD34+/CD41+) and mature (CD34-/CD41+/CD42b+) megakaryocytes.

-

Analyze the data to determine the effect of this compound on the percentage of different megakaryocyte populations.

Cell Adhesion Assay

This protocol provides a general method for assessing the effect of this compound on the adhesion of cancer cells to a substrate.

Materials:

-

A549 lung cancer cells (or other adherent cell line)

-

Cell culture medium and serum

-

This compound and mismatch control oligonucleotide

-

96-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with this compound or a mismatch control at various concentrations for a specified time (e.g., 24 hours).

-

Gently wash the wells with PBS to remove non-adherent cells. The stringency of washing may need to be optimized.

-

Fix the remaining adherent cells with a suitable fixative (e.g., methanol or paraformaldehyde).

-

Stain the fixed cells with crystal violet solution.

-

After washing away excess stain, solubilize the bound crystal violet with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

Immunofluorescence Staining of Cytoskeletal Proteins

This is a generalized protocol for visualizing the effects of this compound on the actin and tubulin cytoskeleton.

Materials:

-

A549 cells grown on glass coverslips

-

This compound and mismatch control oligonucleotide

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibodies: anti-β-actin, anti-α-tubulin

-

Fluorescently labeled secondary antibodies

-

Phalloidin conjugated to a fluorophore (for F-actin staining)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Culture A549 cells on glass coverslips and treat with this compound or mismatch control.

-

Fix the cells with 4% PFA in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with primary antibodies against β-actin and α-tubulin.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

For F-actin staining, incubate with fluorescently conjugated phalloidin.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the cytoskeleton using a fluorescence microscope.

Conclusion and Future Directions

The off-target effects of this compound are integral to its overall pharmacological profile, influencing both its therapeutic window and adverse event profile. The telomerase-independent disruption of the cytoskeleton and inhibition of normal megakaryocyte maturation are well-documented phenomena that require careful consideration in the clinical application and further development of this drug.

Future research should focus on elucidating the precise molecular targets and signaling pathways responsible for these off-target effects. A deeper understanding of these mechanisms could pave the way for the development of second-generation telomerase inhibitors with improved specificity and a more favorable safety profile. Furthermore, exploring the potential synergistic or antagonistic interactions between the on- and off-target effects of this compound in different cancer types could reveal new therapeutic opportunities. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the complex cellular activities of this compound.

References

- 1. This compound, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. This compound, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (a telomerase antagonist) exerts off‑target effects on the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Imetelstat's Potential for Disease Modification in Myelodysplastic Syndromes (MDS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral cytopenias, and a risk of progression to acute myeloid leukemia (AML).[1][2] While current treatments often focus on managing symptoms like anemia, there is a critical unmet need for therapies that can alter the natural history of the disease. Imetelstat, a first-in-class competitive telomerase inhibitor, has emerged as a promising agent with the potential for disease modification.[3][4] This technical guide provides an in-depth overview of the foundational research supporting this compound's disease-modifying capabilities in MDS, focusing on its mechanism of action, clinical evidence of clonal and cytogenetic responses, and detailed experimental protocols relevant to its study.

This compound's Core Mechanism of Action: Targeting Telomerase in Malignant Clones

In MDS, malignant hematopoietic clones often exhibit elevated telomerase activity, an enzyme crucial for maintaining telomere length and enabling uncontrolled proliferation.[1][5] this compound is a 13-mer oligonucleotide that acts as a competitive inhibitor by binding with high affinity to the RNA template of human telomerase (hTR).[1][6][7][8] This direct inhibition prevents telomere elongation, leading to progressive telomere shortening, which in turn induces cellular senescence and apoptosis specifically in the malignant, high-telomerase-activity hematopoietic progenitor cells, while largely sparing normal cells.[1][5][9] This selective targeting of the underlying malignant clone is the foundation of its potential to modify the disease course.[4][5]

Evidence of Disease Modification

The potential of this compound to modify the disease course in MDS is supported by clinical data demonstrating its impact on the underlying clonal architecture and bone marrow environment.

Reduction in Clonal Burden (Variant Allele Frequency)

A key indicator of disease modification is the reduction of the malignant clone size. In the Phase 3 IMerge trial, treatment with this compound led to a statistically significant reduction in the variant allele frequency (VAF) of several key driver mutations commonly found in MDS, including SF3B1, TET2, and DNMT3A.[10][11][12] This reduction in VAF suggests that this compound is actively targeting and reducing the population of hematopoietic cells carrying these mutations.[5] Furthermore, a correlation was observed between the reduction in SF3B1 VAF and the duration of transfusion independence, directly linking the molecular response to clinical benefit.[10]

Cytogenetic and Morphological Responses

Beyond the molecular level, this compound has demonstrated the ability to induce cytogenetic responses.[4] A subset of patients in clinical trials showed a reduction in cytogenetically abnormal clones following treatment.[13] Additionally, treatment with this compound has been associated with a reduction in bone marrow ring sideroblasts and, in myelofibrosis (a related myeloid neoplasm), a reversal of bone marrow fibrosis, further indicating a positive impact on the bone marrow microenvironment.[4][14][15][16]

Modulation of the Immune Microenvironment